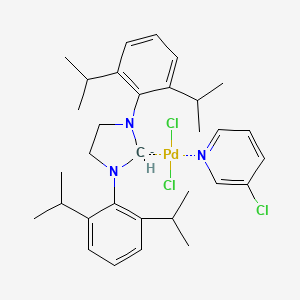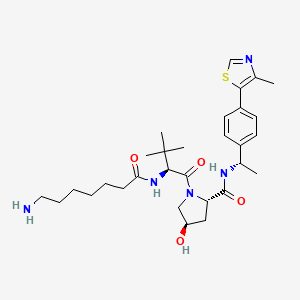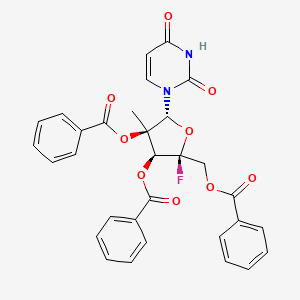
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is known for its efficiency in catalyzing carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Métodos De Preparación
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and palladium(II) chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
This compound is primarily used as a catalyst in various types of coupling reactions, including:
Suzuki-Miyaura Coupling: Involves the reaction of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl or vinyl halides.
Buchwald-Hartwig Amination: Involves the coupling of amines with aryl halides.
Common reagents used in these reactions include boronic acids, halides, and amines. The major products formed are typically biaryl compounds, alkenes, and amines, depending on the specific reaction conditions and substrates used .
Aplicaciones Científicas De Investigación
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to accelerate the synthesis of complex organic compounds with improved efficiency and selectivity.
Pharmaceutical Manufacturing: Streamlines the production of pharmaceutical intermediates and active compounds.
Materials Science: Facilitates the development of novel materials and polymers through controlled catalytic processes.
Catalysis Research: Serves as an invaluable tool for fundamental research in catalysis and mechanistic studies.
Mecanismo De Acción
The mechanism by which this compound exerts its catalytic effects involves the formation of a palladium complex with the substrates. The palladium center facilitates the oxidative addition of the substrates, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar compounds to (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride include:
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (3-chloropyridyl) palladium(II) dichloride: Another palladium-based catalyst with similar applications in C-C and C-N coupling reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Used in similar catalytic processes but with different ligand structures.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: Another variant with slight structural differences affecting its catalytic properties.
The uniqueness of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride lies in its specific ligand structure, which provides enhanced stability and reactivity in various coupling reactions .
Propiedades
Fórmula molecular |
C32H43Cl3N3Pd- |
|---|---|
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)

![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)





![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)




![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
